2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to form the indole derivative, followed by coupling with a quinazolinone precursor under specific reaction conditions. Industrial production methods may employ catalysts such as ZnO nanoparticles to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the quinazolinone framework to yield reduced derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The quinazolinone framework contributes to the compound’s stability and enhances its binding properties. These interactions can modulate signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Known for its pro-inflammatory cytokine production.
1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Investigated for its antitubercular activity.
Compared to these compounds, 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of indole and quinazolinone structures, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H20IN3O |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O/c1-17-20(21-10-6-7-11-24(21)29(17)2)13-15-25-28-23-14-12-18(27)16-22(23)26(31)30(25)19-8-4-3-5-9-19/h3-16H,1-2H3/b15-13+ |
InChI Key |
QAOKLSABDQUTKL-FYWRMAATSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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